3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol
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Overview
Description
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol is a chemical compound with a unique structure that includes an amino group, a pyrazole ring, and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents to introduce the amino and propanol groups. One common method involves the use of reductive amination, where the pyrazole is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
Scientific Research Applications
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: This compound shares the pyrazole ring structure but lacks the propanol chain.
3-Amino-1-methylpyrazole: Similar to the above compound but with different substituents on the pyrazole ring.
Imidazole derivatives: These compounds have a similar heterocyclic structure and exhibit comparable chemical properties.
Uniqueness
3-Amino-1-(1-methyl-1H-pyrazol-3-yl)-propan-1-ol is unique due to the combination of its amino group, pyrazole ring, and propanol chain, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-amino-1-(1-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-5-3-6(9-10)7(11)2-4-8/h3,5,7,11H,2,4,8H2,1H3 |
InChI Key |
VYVXHAKKUYEJQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(CCN)O |
Origin of Product |
United States |
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